An In-depth Technical Guide to 2-Bromo-4-methylbenzyl chloride (CAS 147542-02-7)
An In-depth Technical Guide to 2-Bromo-4-methylbenzyl chloride (CAS 147542-02-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-methylbenzyl chloride, with the CAS registry number 147542-02-7, is a substituted aromatic haloalkane of significant interest in the field of medicinal chemistry and organic synthesis. Its bifunctional nature, featuring a reactive benzyl chloride moiety and a synthetically versatile brominated aromatic ring, positions it as a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its role in pharmaceutical development. The strategic placement of the bromo, methyl, and chloromethyl groups on the benzene ring allows for a range of chemical transformations, making it an important intermediate in the synthesis of high-value compounds.
Physicochemical and Spectroscopic Profile
| Property | Value | Source |
| CAS Number | 147542-02-7 | |
| Molecular Formula | C₈H₈BrCl | [1] |
| Molecular Weight | 219.51 g/mol | [1] |
| Melting Point | Data not available. For the related compound 4-bromobenzyl chloride, the melting point is 36-40 °C.[2] For 4-methylbenzyl chloride, the melting point is 4 °C.[3] | |
| Boiling Point | Data not available. For the related compound 4-bromobenzyl chloride, the boiling point is 136-139 °C at 27 mmHg.[2] For 4-methylbenzyl chloride, the boiling point is 200 °C.[3] | |
| Density | Data not available. For the related compound 4-methylbenzyl chloride, the density is 1.062 g/mL at 25 °C.[3] | |
| Solubility | Expected to be insoluble in water and soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | |
| Appearance | Expected to be a colorless to light yellow liquid or low-melting solid. |
Spectroscopic Data:
While specific spectra for 2-Bromo-4-methylbenzyl chloride are not widely published, the expected spectral characteristics can be inferred from its structure and comparison with similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the benzylic protons (-CH₂Cl) around 4.6 ppm, a singlet for the methyl protons (-CH₃) around 2.3 ppm, and three aromatic protons in the range of 7.0-7.5 ppm, likely exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum would be expected to show a peak for the benzylic carbon around 45 ppm, a peak for the methyl carbon around 20 ppm, and six distinct aromatic carbon signals.
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Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic C-H stretching vibrations for the aromatic ring and the alkyl groups, as well as C-Cl and C-Br stretching frequencies in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and characteristic isotopic patterns for the presence of bromine (M+ and M+2 in approximately a 1:1 ratio) and chlorine (M+ and M+2 in approximately a 3:1 ratio).
Synthesis and Reactivity
The primary route for the synthesis of 2-Bromo-4-methylbenzyl chloride is through the free-radical chlorination of the corresponding 2-bromo-4-methyltoluene. This reaction selectively targets the benzylic protons of the methyl group.
Caption: General synthetic scheme for 2-Bromo-4-methylbenzyl chloride.
Experimental Protocol: Synthesis of 2-Bromo-4-methylbenzyl chloride
This protocol is based on a general procedure for the benzylic halogenation of substituted toluenes.
Materials:
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2-Bromo-4-methyltoluene
-
N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (radical initiator)
-
Anhydrous carbon tetrachloride or benzene (solvent)
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Round-bottom flask with a reflux condenser
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Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-4-methyltoluene in the anhydrous solvent under an inert atmosphere.
-
Add the chlorinating agent (e.g., NCS) and a catalytic amount of the radical initiator (e.g., AIBN).
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Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion of the reaction, cool the mixture to room temperature.
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Filter the reaction mixture to remove any solid by-products (e.g., succinimide if NCS is used).
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 2-Bromo-4-methylbenzyl chloride.
Reactivity:
The reactivity of 2-Bromo-4-methylbenzyl chloride is dominated by the benzylic chloride functional group, which is a good leaving group in nucleophilic substitution reactions. It readily undergoes Sₙ2 reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. The presence of the bromo and methyl substituents on the aromatic ring can influence the reaction rates through steric and electronic effects.
Caption: General Sₙ2 reactivity of 2-Bromo-4-methylbenzyl chloride.
Applications in Drug Discovery and Development
Substituted benzyl halides are crucial building blocks in the synthesis of a variety of pharmaceutical compounds.[4] The structural motif of 2-Bromo-4-methylbenzyl chloride is particularly relevant in the synthesis of angiotensin II receptor blockers (ARBs), commonly known as "sartans," which are a class of drugs used to treat high blood pressure and heart failure.
While direct literature citing the use of 2-Bromo-4-methylbenzyl chloride is sparse, its structural similarity to other key intermediates in sartan synthesis, such as 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (a key intermediate for Losartan and Valsartan), strongly suggests its utility in this area. The 2-bromo-4-methylphenyl moiety can be incorporated into a larger molecular scaffold, and the benzylic chloride allows for the crucial alkylation step to connect different parts of the final drug molecule. For instance, in the synthesis of Telmisartan, a key step involves the alkylation of a benzimidazole intermediate with a substituted benzyl halide.[5]
The bromine atom on the aromatic ring also provides a handle for further functionalization through cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of additional complexity and the fine-tuning of the pharmacological properties of the final compound.
Safety and Handling
As with other benzylic halides, 2-Bromo-4-methylbenzyl chloride is expected to be a corrosive and lachrymatory substance.[6][7] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
GHS Hazard Information:
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Pictogram: Corrosion
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Signal Word: Danger
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Hazard Statements: Based on similar compounds, it is expected to cause severe skin burns and eye damage.[6][7] May cause respiratory irritation.[6]
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.[6]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[2]
-
IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[6]
-
IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2]
-
Store in a well-ventilated place. Keep container tightly closed.[6]
-
Storage and Disposal:
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and amines.[6] Dispose of this chemical in accordance with local, state, and federal regulations.
Conclusion
2-Bromo-4-methylbenzyl chloride is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its dual reactivity, stemming from the benzylic chloride and the aromatic bromide, allows for the construction of complex molecular frameworks. While detailed physicochemical and spectroscopic data are not widely available, its synthesis and reactivity can be reliably predicted based on established chemical principles and comparison with analogous compounds. Its probable role as an intermediate in the synthesis of sartans and other pharmaceuticals underscores its importance for researchers and professionals in the pharmaceutical industry. Due to its hazardous nature, strict adherence to safety protocols is essential when handling this compound.
References
-
PubChem. 2-Bromo-4-methylbenzoyl chloride. [Link]
- Mehta, G. N., et al. (2010). Efficient Synthesis of Telmisartan: An Antihypertensive Drug. Rasayan J. Chem, 3(3), 461-467.
-
PrepChem. Synthesis of (a) 2-bromo-4-chlorobenzyl bromide (2a). [Link]
- Supporting Information for: Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Deriv
-
PrepChem. Synthesis of 2-bromobenzoyl chloride. [Link]
-
QuickCompany. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. [Link]
- Google Patents.
-
ResearchGate. 2-Bromo-4-methylbenzonitrile. [Link]
-
Pharmaffiliates. 2-Bromo-4-methoxybenzyl Chloride. [Link]
-
Chem-Impex International. 4-Methylbenzyl chloride. [Link]
-
SIELC Technologies. 4-Methylbenzyl chloride. [Link]
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